[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid
Description
[(9-Oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid is a heterocyclic compound featuring a benzo-indolo-naphthyridine core fused with an acetic acid moiety via an ether linkage. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-17(24)10-26-11-5-6-16-15(9-11)13-7-8-21-18-12-3-1-2-4-14(12)20(25)22(16)19(13)18/h1-9H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUTGCDLCTGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired yield and purity .
Chemical Reactions Analysis
[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to yield corresponding acids or amines.
Scientific Research Applications
[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Key Differences :
- Substituents : This analog (C₂₂H₁₅N₂O₆) has two methoxy groups at positions 10 and 11, absent in the target compound.
- Molecular Weight : The dimethoxy substitution increases the molecular weight to 403.370 (vs. ~373.35 for the target compound, assuming similar core structure).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | 10,11-Dimethoxy Analog |
|---|---|---|
| Molecular Formula | C₂₀H₁₃N₂O₅* | C₂₂H₁₅N₂O₆ |
| Molecular Weight | ~373.35* | 403.370 |
| Functional Groups | Acetic acid, ketone | Acetate, ketone, methoxy |
| ChemSpider ID | Not provided | 6321464 |
*Estimated based on core structure differences.
Hydrazide Derivatives (e.g., Compounds 9h, 9i)
Functional Group Contrast :
- Core Structure : Derivatives like 9h (C₂₉H₂₀N₄O₂) and 9i replace the acetic acid group with benzofuran/naphthofuran carbohydrazides, introducing hydrazide (-NH-NH₂) functionalities.
- Spectroscopic Data :
- IR Spectroscopy : Both target and hydrazide compounds show C=O stretches (~1610–1614 cm⁻¹), but hydrazides exhibit additional NH stretches (~3415–3438 cm⁻¹) .
- Melting Points : Hydrazides display wide melting point ranges (136°C to >300°C), suggesting higher thermal stability compared to the target compound, likely due to intermolecular hydrogen bonding .
Table 2: Functional Group and Spectral Comparison
| Compound Type | Key IR Peaks (cm⁻¹) | Melting Point Range |
|---|---|---|
| Target Compound | ~1610 (C=O)* | Not reported |
| Hydrazide Derivatives | 1611–1614 (C=O), 3415–3438 (NH) | 136°C to >300°C |
*Inferred from analogous carbonyl groups.
Diindolo-Naphthyridine Polymers
Electronic Properties :
- A polymer incorporating diindolo[3,2,1-de:3',2',1'-ij][1,5]naphthyridine exhibits extended π-conjugation, enhancing semiconducting properties. The target compound’s fused aromatic system may share similar electronic features, though its acetic acid group could limit charge transport compared to alkyl/aryl-substituted polymers .
Biological Activity
The compound [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid , with the CAS number 919739-96-1, belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 467.5 g/mol. The structure features a complex arrangement that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the naphthyridine family exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential in various therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer properties of naphthyridine derivatives:
- Mechanism of Action : Naphthyridines are known to intercalate into DNA and influence gene expression. For instance, compounds like canthin-6-one have shown to downregulate pro-oncogenic factors and induce apoptosis in cancer cells through p53-independent pathways .
- Case Studies : In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines:
Anti-inflammatory Activity
Research has also indicated that naphthyridine derivatives possess anti-inflammatory properties:
- Cytokine Modulation : Compounds like canthin-6-one have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models .
- Oxidative Stress Reduction : These compounds may help mitigate oxidative stress in tissues, contributing to their protective effects during inflammatory conditions.
Antimicrobial Properties
The antimicrobial activity of naphthyridine derivatives has been documented in various studies:
- Bacterial Inhibition : Certain derivatives have demonstrated effectiveness against pathogenic bacteria by inhibiting key virulence factors such as mono-ADP-ribosyltransferase toxins .
- Potential Therapeutics : The ability to inhibit bacterial toxins suggests potential applications in developing new antimicrobial therapies.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
